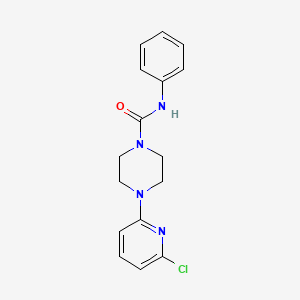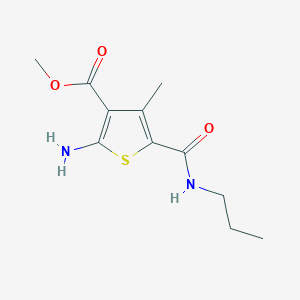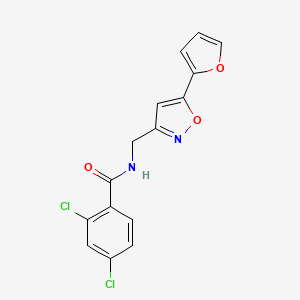
2,4-ジクロロ-N-((5-(フラン-2-イル)イソキサゾール-3-イル)メチル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide, also known as KIRA6, is a small molecule inhibitor that targets the E3 ubiquitin ligase, IRE1α. IRE1α is a key regulator of the unfolded protein response (UPR), which is a cellular stress response pathway that is activated when the endoplasmic reticulum (ER) is overwhelmed with misfolded or unfolded proteins. The UPR is important for maintaining cellular homeostasis, but dysregulation of the pathway has been implicated in a number of diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.
作用機序
2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide works by binding to the ATP-binding site of IRE1α, which prevents the activation of the endoribonuclease activity of the protein. This, in turn, inhibits the splicing of XBP1 mRNA, which is a key downstream target of IRE1α in the UPR pathway. Inhibition of IRE1α with 2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide has been shown to promote cell death in cancer cells, as well as reduce inflammation in animal models of inflammatory bowel disease.
Biochemical and physiological effects:
2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide has been shown to have a number of biochemical and physiological effects in various cellular and animal models. In cancer cells, 2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide has been shown to induce apoptosis and inhibit cell proliferation. In animal models of inflammatory bowel disease, 2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide has been shown to reduce inflammation and improve disease symptoms. 2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide has also been shown to improve insulin sensitivity in animal models of type 2 diabetes.
実験室実験の利点と制限
One advantage of using 2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide in lab experiments is that it is a highly specific inhibitor of IRE1α, which allows researchers to study the specific role of IRE1α in various cellular processes. However, one limitation of using 2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is that it is a small molecule inhibitor, which can have off-target effects on other proteins. Additionally, 2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are a number of future directions for research on 2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide and the role of IRE1α in various diseases. One area of interest is the role of IRE1α in the development of neurodegenerative diseases, as dysregulation of the UPR pathway has been implicated in the pathogenesis of Alzheimer's and Parkinson's disease. Additionally, there is interest in developing more potent and selective inhibitors of IRE1α, as well as exploring the potential of combination therapies that target multiple components of the UPR pathway. Overall, 2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is a valuable tool compound for studying the role of IRE1α in various cellular processes and has the potential to lead to the development of novel therapies for a variety of diseases.
合成法
2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide was first synthesized by researchers at the University of Tokyo in 2014. The synthesis involves a multi-step process that includes the reaction of 2,4-dichlorobenzoyl chloride with 5-(furan-2-yl)isoxazole-3-carboxylic acid to form the intermediate, 2,4-dichloro-N-(5-(furan-2-yl)isoxazol-3-yl)benzamide. This intermediate is then reacted with formaldehyde and sodium borohydride to produce 2,4-dichloro-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide.
科学的研究の応用
- Liuらは、一連の2-(5-メチル-3-(4-クロロ/トリフルオロメチルフェニル)イソキサゾール-4-イル)-5-アリールアミノ-1,3,4-オキサジアゾールを合成し、菌糸成長速度法を用いてB. cinereaおよびR. cerealisに対するin vitro抗真菌活性を試験しました。 .
医薬品化学
抗真菌活性
分子ドッキング研究
農薬研究
特性
IUPAC Name |
2,4-dichloro-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-9-3-4-11(12(17)6-9)15(20)18-8-10-7-14(22-19-10)13-2-1-5-21-13/h1-7H,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBGDINSTITTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2443719.png)
![N-cyclohexyl-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2443720.png)
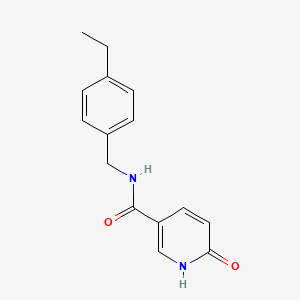

![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-3-fluorobenzonitrile](/img/structure/B2443731.png)
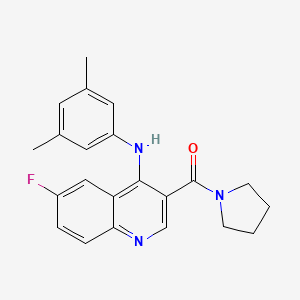
![2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)

![2-(methylthio)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)nicotinamide](/img/structure/B2443736.png)



